(5-Iodothiophen-2-YL)methanol
Overview
Description
“(5-Iodothiophen-2-YL)methanol” is a chemical compound with the formula C5H5IOS . It is used for research purposes .
Synthesis Analysis
The synthesis of “(5-Iodothiophen-2-YL)methanol” involves a series of chemical reactions . For instance, 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate can be transformed into 5-(3-iodothiophen-2-yl)-2-methoxyphenol in almost quantitative yield by a three-step procedure, involving iodocyclization (carried out with I2 in CH2Cl2 at room temperature), to give dihydrothiophene, followed by oxidation .Molecular Structure Analysis
The molecular structure of “(5-Iodothiophen-2-YL)methanol” is characterized by the presence of iodine, sulfur, carbon, hydrogen, and oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
The chemical reactions involving “(5-Iodothiophen-2-YL)methanol” are complex and can vary depending on the conditions . For example, it can undergo iodocyclization to form dihydrothiophene .Scientific Research Applications
Photoinduced Reactions : Research on the photoinduced reaction of 2-iodothiophene in solutions like n-heptane, dichloromethane, and methanol revealed that the main photoproducts are thiophene and iodine, indicating potential applications in photochemistry and synthesis processes (Herrera, Nieto, Olleta, & Lane, 2011).
Methanol Conversion in Hydrocarbons : Studies on the conversion of methanol to hydrocarbons over zeolite catalysts, such as H-ZSM-5, show that methanol can be transformed into ethene and other alkenes, suggesting applications in catalysis and hydrocarbon production (Svelle, Joensen, Nerlov, Olsbye, Lillerud, Kolboe, & Bjørgen, 2006).
Reaction with Methoxide Ion : The reaction of bromoiodothiophenes with sodium methoxide in methanol leads to a variety of products like 4-bromo-2-methoxythiophene, highlighting its role in organic synthesis and halogen exchange reactions (Gronowitz, Hallberg, & Glennow, 1980).
Catalyzed Condensations of Glycerol : Research involving the acid-catalyzed condensation of glycerol with aldehydes and ketones in the presence of methanol explores its potential in producing novel platform chemicals and intermediates for further chemical synthesis (Deutsch, Martin, & Lieske, 2007).
Clean and Efficient H-Transfer Reactant : Methanol's use as an H-transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones indicates its efficiency in selective reduction processes, relevant to organic chemistry and pharmaceutical synthesis (Pasini, Lolli, Albonetti, Cavani, & Mella, 2014).
Methanol's Impact on Lipid Dynamics : Studies showing that methanol accelerates lipid dynamics like flip-flop and transfer in membranes have implications for understanding cell biology and drug delivery systems (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Safety And Hazards
properties
IUPAC Name |
(5-iodothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPZGZASDXXIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558606 | |
Record name | (5-Iodothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodothiophen-2-YL)methanol | |
CAS RN |
13781-27-6 | |
Record name | (5-Iodothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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